N-Stearoyltaurin

Übersicht

Beschreibung

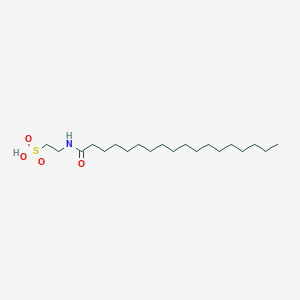

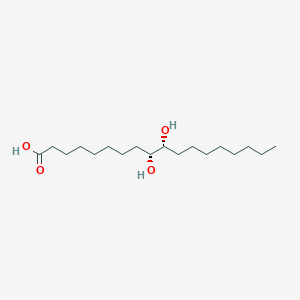

N-stearoyltaurine is a fatty acid-taurine conjugate derived from stearic acid. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-stearoyltaurine(1-).

Wissenschaftliche Forschungsanwendungen

Sportnahrung und Trainingsleistung

N-Stearoyltaurin wurde auf seine potenziellen Vorteile in der Sportnahrung untersucht, insbesondere auf die Verbesserung der Trainingsleistung. Es wird angenommen, dass es die aerobe und anaerobe Leistung verbessert, Muskelschäden reduziert und die Erholung beschleunigt . Sportler können es möglicherweise verwenden, um die VO2-Max und die Zeit bis zur Erschöpfung zu erhöhen sowie um metabolische Stressmarker wie Laktat und Kreatinkinase zu senken .

Energy Drinks und mentale Wachsamkeit

In Energy Drinks wird this compound oft wegen seiner möglichen Auswirkungen auf die mentale Wachsamkeit und den Stoffwechsel hinzugefügt. Es wird angenommen, dass es zur Aufrechterhaltung der Muskelkraft und zur Verbesserung der geistigen und sportlichen Leistung beiträgt . Das Vorhandensein von Taurin in diesen Getränken ist mit lebensverlängernden und gesundheitsfördernden Eigenschaften bei Säugetieren verbunden, was sich auf Vorteile beim menschlichen Konsum übertragen könnte .

Nierengesundheit

Forschungen deuten darauf hin, dass this compound eine Rolle bei der Unterstützung der Nierengesundheit spielen kann. Es ist an verschiedenen physiologischen Funktionen der Niere beteiligt, darunter Ionenausscheidung, Nierenblutfluss und antioxidative Eigenschaften . Es kann auch schützende Wirkungen gegen Nierenischämie und Reperfusionsschäden bieten .

Gehirngesundheit und Neuroprotektion

This compound wird auf seine neuroprotektiven Eigenschaften untersucht. Es könnte das Potenzial haben, vor postischämischen Hirnschäden zu schützen und zu Verbesserungen der Gehirngesundheit bei Personen mit Fettleibigkeit und Diabetes durch verschiedene Mechanismen beizutragen, die die neuronale Funktion verbessern . Es wird auch auf seine Rolle beim Schutz vor dem Altern und der Entwicklung neurologischer Erkrankungen untersucht .

Mitochondriale Funktion

Die Verbindung wurde mit der Erhaltung der mitochondrialen Gesundheit in Verbindung gebracht. Es kann vor Pathologien schützen, die mit mitochondrialen Defekten verbunden sind, wie z. B. Altern, Mitochondrienerkrankungen, metabolisches Syndrom, Krebs, Herz-Kreislauf-Erkrankungen und neurologische Störungen . Es wurde gezeigt, dass Taurin-Supplementierung die mitochondriale Funktion verbessert und oxidativen Stress bei diesen Krankheiten reduziert <svg class="icon" height="16" p

Wirkmechanismus

Target of Action

N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid . It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment .

Mode of Action

N-Stearoyl Taurine interacts with its targets, the TRP family of calcium channels, leading to their activation . This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes .

Biochemical Pathways

It is known that taurine, a component of n-stearoyl taurine, plays a role in the regulation of oxidative stress . It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation .

Result of Action

The activation of TRP calcium channels by N-Stearoyl Taurine can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species . This suggests that N-Stearoyl Taurine may have potential antioxidant properties.

Biochemische Analyse

Biochemical Properties

N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels . It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Cellular Effects

N-Stearoyl Taurine has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of N-Stearoyl Taurine involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation .

Metabolic Pathways

N-Stearoyl Taurine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)